![molecular formula C15H12BrNO B585793 2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole CAS No. 153233-81-9](/img/structure/B585793.png)
2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole
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Description
“2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole” is a complex organic compound. It likely contains a bromophenyl group, a phenyl group, and a dihydrooxazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including substitution and cyclization .Scientific Research Applications
Catalytic Activities : Half-sandwich cycloruthenated complexes derived from aryloxazolines, including 2-(4-bromophenyl)-4,5-dihydrooxazole, show promising catalytic activity in nitroarene reduction. This indicates potential applications in catalysis (Jia et al., 2016).
Antimicrobial and Antifungal Activities : Certain derivatives, such as 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, exhibit significant antimicrobial and antifungal activity. This suggests potential uses in pharmaceuticals (Safonov & Panasenko, 2022).
Anti-Inflammatory Applications : Compounds with a 2-(2-arylphenyl)benzoxazole structure, synthesized using 2-(2-bromophenyl)benzoxazole, show selective inhibition of the COX-2 enzyme, indicating potential anti-inflammatory applications (Seth et al., 2014).
Antiprotozoal Activity : Derivatives like 2-amino-4-(p-bromophenyl)-oxazole have shown in vitro antiprotozoal activity against pathogens such as Giardia lamblia and Trichomonas vaginalis, suggesting their potential in treating protozoal infections (Carballo et al., 2017).
Coordination Chemistry and Molecular Structures : Studies on the synthesis and characterization of various derivatives, like 4,5-dihydrooxazoles and benzoxazoles, provide insights into their coordination chemistry and molecular structures. This knowledge is crucial for their application in material science and molecular engineering (Pailloux et al., 2011).
properties
IUPAC Name |
2-(2-bromophenyl)-4-phenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-9-5-4-8-12(13)15-17-14(10-18-15)11-6-2-1-3-7-11/h1-9,14H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKCPSPWIFJAKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2Br)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20658800 |
Source
|
Record name | 2-(2-Bromophenyl)-4-phenyl-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20658800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole | |
CAS RN |
153233-81-9 |
Source
|
Record name | 2-(2-Bromophenyl)-4-phenyl-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20658800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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